1-(Furan-2-yl)-2-methylpropan-1-one

Description

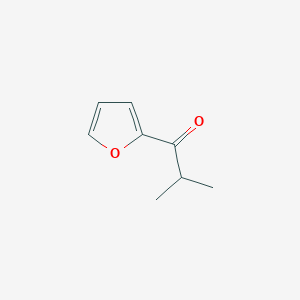

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSLUERCHTWGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282684 | |

| Record name | 1-(furan-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-53-1 | |

| Record name | 1-(2-Furanyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27358 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(furan-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Furan 2 Yl Ketones in Organic Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. nih.govmdpi.com Its derivatives have long captured the attention of organic chemists due to their diverse reactivity and biological activities. nih.govmdpi.comresearchgate.net Furan-2-yl ketones, in particular, represent a historically significant subclass of furan derivatives.

A well-known example is 2-acetylfuran (B1664036), which has been utilized as an intermediate in the synthesis of pharmaceuticals, including the antibiotic cefuroxime. wikipedia.orgnih.gov The synthesis of 2-acetylfuran was first reported in 1914, and its industrial production typically involves the Friedel-Crafts acylation of furan. wikipedia.org The chemical versatility of the furan ring in these ketones allows for various transformations, such as electrophilic substitution, oxidation, and reduction, making them valuable building blocks in organic synthesis.

Current Research Landscape of Substituted Furan Derivatives

The investigation of substituted furan (B31954) derivatives remains a vibrant and rapidly evolving field of research. Scientists are continually exploring new synthetic methodologies to create diverse libraries of these compounds. nih.gov These efforts are driven by the wide range of pharmacological properties exhibited by furan-containing molecules, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov

Current research often focuses on the development of efficient and selective catalytic methods for the synthesis of highly substituted furans. For instance, palladium-catalyzed cross-coupling reactions and iodocyclization are powerful techniques used to generate complex furan derivatives. nih.gov Furthermore, the integration of biomass-derived feedstocks, such as N-acetylglucosamine, to produce furan-based compounds like 5-hydroxymethylfurfural (B1680220) (HMF), highlights a growing emphasis on sustainable and green chemistry principles in this area. mdpi.comresearchgate.net The subsequent derivatization of these bio-based furans opens new avenues for the synthesis of novel and potentially valuable molecules. mdpi.comresearchgate.net

Academic Rationale for Investigating 1 Furan 2 Yl 2 Methylpropan 1 One

The specific academic interest in 1-(Furan-2-yl)-2-methylpropan-1-one stems from several key factors. As a substituted furan-2-yl ketone, it belongs to a class of compounds with established importance in medicinal and synthetic chemistry. researchgate.netwikipedia.org The presence of the isobutyryl group attached to the furan (B31954) ring introduces specific steric and electronic properties that can influence its reactivity and biological interactions in unique ways compared to simpler analogs like 2-acetylfuran (B1664036).

The investigation of this particular molecule allows researchers to explore structure-activity relationships within the broader family of furan derivatives. By systematically modifying the substituents on the furan ring and the ketone side chain, chemists can fine-tune the properties of these compounds for specific applications. The synthesis and characterization of this compound provide a platform for developing and testing new synthetic methods and for discovering novel compounds with potentially useful biological activities.

Outline of Research Areas Covered

Conventional Organic Synthetic Routes

Traditional organic synthesis provides a robust toolbox for the preparation of this compound and related ketones. These methods include Friedel-Crafts acylation, condensation reactions, conjugate additions, and ring-forming strategies.

Ketone Synthesis from Furan and Appropriate Acylating Agents

The most direct method for synthesizing this compound is the Friedel-Crafts acylation of furan. This reaction involves treating furan with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640), in the presence of a Lewis acid catalyst.

Furan is highly susceptible to polymerization under classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Therefore, milder catalysts are generally preferred. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the acylation of furan with aliphatic anhydrides. stackexchange.comgoogle.com The reaction typically proceeds by introducing the acyl group predominantly at the 2-position of the furan ring.

Recent advancements have focused on developing more environmentally friendly and milder catalytic systems. For instance, a heterogeneous catalyst system of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) supported on magnesium hydroxide (B78521) (Mg(OH)₂) has been used for the Friedel-Crafts acylation of furan with carboxylic acids under solvent-free conditions and at low temperatures, affording good yields of 2-furyl alkyl ketones. researchgate.net Another approach involves the use of supported heteropoly acids as catalysts for the reaction of furan with acetic anhydride in a solventless process. researchgate.net

The cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia (ZrO₂) catalyst in a continuous-flow, gas-phase system presents an innovative pathway to acyl furans, such as 2-acetyl furan. rsc.org This method has demonstrated high selectivity and conversion rates, rivaling traditional Friedel-Crafts routes. rsc.org

Table 1: Examples of Friedel-Crafts Acylation for Furan-2-yl Ketone Synthesis

| Acylating Agent | Catalyst | Conditions | Product | Yield | Reference |

| Acetic Anhydride | ZnCl₂ or H₃PO₄ | Not specified | 5-Methyl-2-acetylfuran | 60-70% | mdpi.com |

| Acetic Anhydride | Boron Trifluoride Etherate | Not specified | 2-Acetylfuran (B1664036) | Not specified | stackexchange.com |

| Carboxylic Acids | AlPW₁₂O₄₀ / Mg(OH)₂ | Solvent-free, 0°C | 2-Furyl Alkyl Ketones | Good | researchgate.net |

| Methyl 2-furoate & Acetic Acid | ZrO₂ | Gas-phase, 350°C | 2-Acetylfuran | 87% selectivity, 90% conversion | rsc.org |

Aldol (B89426) Condensation Reactions Involving Furfural (B47365) and Ketones

Aldol condensation of furfural, an aldehyde readily derived from biomass, with various ketones is a powerful method for carbon-carbon bond formation and the synthesis of α,β-unsaturated ketones (chalcone-like structures). osti.govosti.gov These unsaturated ketones can then be further modified, for example, by hydrogenation, to yield saturated furan-2-yl ketones.

The reaction is typically base-catalyzed, with solid-base catalysts like magnesium-aluminum mixed oxides, calcium oxide on magnesium aluminate (CaO/MgAl₂O₄), and hydrotalcites showing good activity. osti.govosti.govresearchgate.net For example, the condensation of furfural with acetone (B3395972) produces 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F₂Ac), which are valuable precursors for biofuels. researchgate.net

The choice of ketone and reaction conditions can influence the product distribution. When unsymmetrical ketones like 2-butanone (B6335102) are used, branched-chain products can be obtained, which are of interest as bio-jet fuel precursors. mdpi.com The reaction of furfural with cyclopentanone (B42830), catalyzed by KF/γ-Al₂O₃, has been shown to produce the corresponding aldol condensation product in high yield. researchgate.net

Table 2: Catalysts and Products in Aldol Condensation of Furfural

| Ketone | Catalyst | Key Product(s) | Significance | Reference(s) |

| Acetone | CaO/MgAl₂O₄ | 4-(2-Furyl)-3-buten-2-one (FAc) | Biofuel precursors | osti.govresearchgate.net |

| 2-Butanone | MgAl mixed oxides | Branched-chain C9 ketones | Bio-jet fuel precursors | mdpi.com |

| Cyclopentanone | KF/γ-Al₂O₃ | 2-(2-Furylmethylene)cyclopentanone | High yield of condensation product | researchgate.net |

| Various Ketones | Solid-base catalysts | α,β-Unsaturated ketones | Upgrading of furfural | osti.gov |

Michael Addition Strategies for Furan-Substituted Ketones

The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds. masterorganicchemistry.com In the context of furan-substituted ketones, this strategy typically involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, such as those synthesized via the aldol condensations described in the previous section. masterorganicchemistry.comyoutube.com

The nucleophiles, known as Michael donors, are often enolates derived from ketones, esters, or other pronucleophiles. masterorganicchemistry.com For instance, the enolate of a β-diketone can act as a Michael donor, attacking a furan-containing α,β-unsaturated ketone (a Michael acceptor). youtube.com This reaction creates a new carbon-carbon bond and results in a 1,5-dicarbonyl compound, which can be a precursor to more complex molecules. Organocuprates (Gilman reagents) are also classic nucleophiles for 1,4-addition to conjugated ketones. youtube.com

While direct Michael addition to synthesize the target compound this compound is less common, the principle is applied in multi-step sequences. For example, a substituted furan could act as the diene in a Diels-Alder reaction with methyl vinyl ketone, where the initial adduct can undergo rearrangement and rearomatization to form a substituted aromatic ketone. stackexchange.com

Ring-Forming Reactions for the Furan Moiety

Instead of starting with a furan ring, furan-2-yl ketones can be synthesized by constructing the heterocyclic ring from acyclic precursors. The Paal-Knorr synthesis is a cornerstone method for this purpose.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan. wikipedia.orgorganic-chemistry.org To synthesize a 2-acylfuran, the starting 1,4-dicarbonyl compound must be appropriately substituted. The reaction can be catalyzed by various protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnBr₂, BF₃·OEt₂). alfa-chemistry.comscilit.com Microwave-assisted Paal-Knorr reactions have also been developed to accelerate the synthesis of polysubstituted furans. organic-chemistry.org

Variations of the Paal-Knorr synthesis increase its versatility. For example, 2-yn-1,4-diols can be isomerized in situ to 1,4-diketones and subsequently cyclized to furans. wikipedia.org Another approach involves the reaction of ketones with acetylene (B1199291) in the presence of a superbase like KOH/DMSO to produce polysubstituted furans in a one-pot domino reaction. researchgate.net

Synthetic Strategies Utilizing Alpha-Haloketones and Dicarbonyl Compounds

The Feist-Benary furan synthesis is another classical method that constructs the furan ring. This reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound, typically catalyzed by a base such as pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comambeed.com

The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-haloketone in an alkylation step. The resulting intermediate then undergoes a cyclization and subsequent dehydration to form the furan ring. quimicaorganica.org The Feist-Benary synthesis is particularly effective for generating furans with a carbonyl group at the C-3 position. researchgate.net

Modifications to the Feist-Benary synthesis have been developed, including enantioselective versions using chiral auxiliaries derived from cinchona alkaloids to produce hydroxydihydrofurans with high stereocontrol. wikipedia.orgchemeurope.com

Biocatalytic and Chemoenzymatic Approaches to Furan-2-yl Ketones

In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional organic synthesis for producing furan-2-yl ketones and related compounds. nih.gov These approaches leverage the high selectivity and mild reaction conditions of enzymes.

Chemoenzymatic strategies combine enzymatic reactions with conventional chemical steps to create efficient synthetic routes. nih.govresearchgate.net For example, lipases have been used for the kinetic resolution of chiral intermediates, which are then converted through chemical steps into the final target molecules. acs.org

Fully biocatalytic cascades have also been developed. For instance, a multienzymatic pathway combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been used to convert hydroxy-functionalized furans into optically pure spirolactones. acs.org Enzymes like galactose oxidase have been engineered for the selective oxidation of furan-based compounds, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a versatile building block. researchgate.net While not directly producing this compound, these biocatalytic transformations of furan substrates highlight the potential for developing enzymatic routes to a wide range of furan-2-yl ketones.

Asymmetric Bioreduction for Chiral Furanic Alcohols

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. A notable example is the green synthesis of (S)-1-(furan-2-yl)propan-1-ol, a precursor for various bioactive compounds, through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one. nih.govresearchgate.net This process utilizes the whole-cell biocatalyst Lactobacillus paracasei BD101, derived from a fermented grain beverage. nih.govresearchgate.net Under optimized conditions, this method achieves over 99% conversion and enantiomeric excess (ee), with a 96% yield. nih.govresearchgate.net Impressively, on a gram scale, 8.37 g of the ketone was completely converted to the corresponding (S)-alcohol in 50 hours, resulting in an isolated yield of 96% (8.11 g). nih.govresearchgate.net This represents the first report of a high-gram scale biocatalyzed synthesis of enantiopure (S)-1-(furan-2-yl)propan-1-ol. nih.govresearchgate.net

The use of whole-cell biocatalysts is often preferred over isolated enzymes as it circumvents the need for costly cofactor regeneration. researchgate.netnih.gov The reducing power, typically from NADPH, is regenerated within the cell, making the process more economically viable for industrial applications. nih.gov

Enzyme-Mediated Transformations

Enzyme-mediated transformations offer a high degree of chemo-, regio-, and enantioselectivity. Ketoreductases (KREDs) are particularly valuable for the asymmetric reduction of ketones. For instance, the commercially available KRED1001 has been successfully employed for the asymmetric reduction of a ketoester to its corresponding (R)-hydroxy ester, a key intermediate in the synthesis of a thrombin inhibitor. nih.gov This reaction, which utilizes glucose dehydrogenase for cofactor regeneration, achieved an 82% isolated yield and over 99.5% ee. nih.gov

In another application, recombinant E. coli expressing a short-chain dehydrogenase/reductase from Candida parapsilosis has been used for the asymmetric reduction of various ketones to their (S)-alcohols. nih.gov This system also demonstrated the ability to oxidize secondary alcohols, showcasing its versatility. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on innovative strategies that enhance efficiency and molecular diversity.

Multicomponent Reactions for Furan-Containing Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building complex molecular architectures. researchgate.net The furan moiety, being a versatile synthon, can participate in various MCRs. acs.org For example, a bio-inspired furan-thiol-amine (FuTine) MCR has been developed for the chemoselective modification of peptides. researchgate.net This reaction involves the oxidation of a furan to cis-2-butene-1,4-dial, which then reacts with thiol and amine nucleophiles to form stable 3-thio-N-substituted pyrroles in one pot. researchgate.net

Metal-Catalyzed Synthesis of Furan Derivatives

Transition metal catalysis has revolutionized the synthesis of furan derivatives, offering diverse and efficient pathways. magtech.com.cnresearchgate.netresearchgate.net These methods can be broadly categorized into those that construct the furan ring from acyclic precursors and those that functionalize a pre-existing furan ring. researchgate.net

Furan Ring Construction:

Cycloisomerization: Acyclic precursors such as allenyl ketones, alkynones, and (Z)-2-en-4-yn-1-ols can undergo cycloisomerization catalyzed by metals like ruthenium, silver, gold, and palladium to form substituted furans. magtech.com.cnresearchgate.nethud.ac.uk For instance, gold nanoparticles supported on TiO2 catalyze the cycloisomerization of conjugated allenones under mild conditions. organic-chemistry.org

Coupling and Cyclization: Palladium-catalyzed coupling-cyclization reactions of organic halides with 1,2-allenyl ketones provide access to polysubstituted furans. researchgate.net Similarly, the reaction of 2-propynyl-1,3-dicarbonyls with organic halides or triflates, also catalyzed by palladium, is an efficient route to highly substituted furans. researchgate.net Copper-catalyzed [4+1] cycloaddition between diazoacetates and α,β-acetylenic ketones is another strategy for furan synthesis. hud.ac.uk

Furan Ring Functionalization:

Cross-Coupling Reactions: Furanyl organometallic reagents (containing tin, boron, zinc, etc.) can undergo transition metal-catalyzed cross-coupling reactions with organic halides to yield substituted furans. researchgate.net Conversely, furanyl halides can be coupled with various organometallic reagents. researchgate.net A library of 2,3,4,5-tetrasubstituted furans has been synthesized from 3-iodofurans using palladium-catalyzed processes like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov

The choice of catalyst and reaction conditions allows for a high degree of control over the regioselectivity and diversity of the resulting furan derivatives. researchgate.net

Isotopic Labeling in the Synthesis of Furan-2-yl Ketones

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking metabolic pathways. In the context of furan chemistry, stable isotope labeling can provide valuable insights.

For example, ¹⁷O labeling has been used to investigate the rearrangements of furan-2,3-diones. osti.gov By comparing the ¹⁷O NMR and mass spectra of labeled starting materials and products, the proposed reaction pathways were confirmed. osti.gov

In metabolic studies, stable isotope dilution analysis (SIDA) is employed to quantify metabolites. For instance, the metabolites of furan and 2-methylfuran (B129897) in human urine have been determined using SIDA with UPLC-ESI-MS/MS. mdpi.com This involved the synthesis of stable isotopically labeled analogs of the expected metabolites. mdpi.com Such studies are crucial for understanding the in vivo fate of furan-containing compounds.

Furthermore, parallel stable isotope labeling experiments using precursors like [1-¹³C]acetate, [1-¹³C]propionate, [methyl-¹³C]methionine, and [1-¹⁵N]glutamate can help link natural products to their biosynthetic gene clusters. nih.gov By analyzing the incorporation of these labels into metabolites, researchers can deduce the building blocks and biosynthetic pathways involved. nih.gov

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. Substitution typically occurs at the C5 position (alpha to the oxygen and meta to the acyl group) as it is the most activated position. The C3 and C4 positions are less reactive. The isobutyryl group at the C2 position, however, is an electron-withdrawing group, which deactivates the furan ring towards electrophilic aromatic substitution. Despite this deactivation, electrophilic substitution can proceed under specific conditions. quora.com

The stability of the cationic intermediate (arenium ion) determines the position of substitution. Attack at the C5 position results in a more stable intermediate where the positive charge can be delocalized over three resonance structures, one of which involves the ring oxygen. quora.com Attack at other positions leads to less stable intermediates. quora.com For 2-acylfurans, forcing conditions may be required for reactions like nitration or halogenation.

Nucleophilic Additions and Condensations at the Ketone Carbonyl

The carbonyl carbon of the isobutyryl group is electrophilic and readily undergoes nucleophilic addition reactions. mdpi.com This is a fundamental reaction of ketones, where the carbon hybridization changes from sp² to sp³, forming a tetrahedral intermediate. mdpi.combenthamdirect.com

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone provides a classic method for forming tertiary alcohols. mnstate.eduniper.gov.inchem-station.comyoutube.com For this compound, this reaction would yield a tertiary alcohol with a new alkyl or aryl group attached to the former carbonyl carbon.

Condensation Reactions: In the presence of a base, the α-hydrogen on the isobutyryl group can be removed to form an enolate. However, due to steric hindrance from the two methyl groups, this is less favorable than with unbranched ketones. More common are condensation reactions where the furan ketone acts as the electrophile. For instance, aldol-type condensations with other enolizable ketones or aldehydes can occur. researchgate.netosti.govmdpi.com A general scheme for the base-catalyzed aldol condensation between a 2-furyl ketone and another ketone is shown below.

| Reactant A | Reactant B | Base Catalyst | Product Type |

| This compound | Aldehyde/Ketone | NaOH, KOH, etc. | β-Hydroxy ketone (Aldol adduct) |

| Enolate of another ketone | This compound | LDA, NaH, etc. | β-Hydroxy ketone (Aldol adduct) |

Oxidative Transformations and Furan Ring-Opening Pathways

The furan ring is sensitive to oxidation and can undergo ring-opening reactions to form various dicarbonyl compounds. organicreactions.orgdntb.gov.ua This transformation is a valuable synthetic tool, effectively using the furan as a latent 1,4-dicarbonyl synthon. researchgate.net

Different oxidizing agents can lead to different products. For example, oxidation with reagents like manganese(III)/cobalt(II) catalysts under an oxygen atmosphere can lead to the formation of 1,4-dicarbonyl moieties through an endoperoxide intermediate. rsc.org Another common method involves treatment with NBS in a solvent like methanol (B129727) or acetone/water, followed by further reaction, to yield butenolides or related 1,4-dicarbonyl systems. scite.ai The oxidative cleavage of the furan ring in this compound would be expected to yield a derivative of heptane-2,5-dione.

The metabolic cleavage of furan rings, often mediated by cytochrome P-450 enzymes, is proposed to proceed through direct oxidation to form an unsaturated aldehyde intermediate, rather than hydroxylation at the C5 position. nih.gov Vapor-phase catalytic oxidation over vanadium-based catalysts typically converts furans to maleic acid or its anhydride. researchgate.net

Reductive Processes of the Ketone and Furan Ring

Both the ketone and the furan ring can be reduced, and the selectivity depends on the catalyst and reaction conditions.

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This would convert this compound into 1-(Furan-2-yl)-2-methylpropan-1-ol.

Furan Ring Hydrogenation: The catalytic hydrogenation of the furan ring is also a well-established process. mdpi.comresearchgate.netacs.org This typically requires a heterogeneous catalyst, such as platinum, palladium, ruthenium, or nickel. acs.orgresearchgate.netrsc.org Complete hydrogenation saturates the ring to form the corresponding tetrahydrofuran (B95107) derivative. Depending on the catalyst and conditions, both the ketone and the furan ring can be reduced simultaneously or selectively. For example, Ni-Pd alloy catalysts have been shown to be effective for the total hydrogenation of furan derivatives at room temperature. acs.org

| Functionality | Reagent/Catalyst | Product |

| Ketone | NaBH₄, LiAlH₄ | 1-(Furan-2-yl)-2-methylpropan-1-ol |

| Furan Ring | H₂/Pd, Pt, Ni | 1-(Tetrahydrofuran-2-yl)-2-methylpropan-1-one |

| Ketone & Furan Ring | H₂/Ni-Pd, Ru | 1-(Tetrahydrofuran-2-yl)-2-methylpropan-1-ol |

Photochemical Reactivity (e.g., Paterno-Buchi Reaction with Asymmetric Ketones)

Photochemical reactions provide unique pathways for furan derivatives. The Paterno-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene, yielding an oxetane. benthamdirect.comwikipedia.org In this context, the furan ring can act as the alkene component. The reaction of an excited ketone, such as this compound, with an alkene would lead to a bicyclic oxetane. Conversely, the reaction of a different excited carbonyl compound with the furan ring of this compound is also possible. nih.gov

These reactions can exhibit high regio- and stereoselectivity. benthamdirect.com The diastereoselectivity of the Paterno-Büchi reaction involving chiral, asymmetric ketones has been studied, with the outcome often explained by the relative stability of the intermediate biradicals. eurekaselect.comresearchgate.net In some cases, with certain ketone structures, competing photochemical processes like Norrish Type II reactions can occur. eurekaselect.comresearchgate.net Additionally, 2-furyl vinyl ketones have been shown to undergo photo-Nazarov reactions to form furan-fused cyclopentanones, highlighting the diverse photochemical potential of furan ketones. nih.gov

Rearrangement Reactions of Furan Ketones

Furan ketones can participate in or be precursors to various rearrangement reactions, often catalyzed by acids or bases. A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.dewikipedia.orgberhamporegirlscollege.ac.in

One relevant transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. For this compound, this would involve the migration of either the furyl group or the isopropyl group. Based on migratory aptitudes (tertiary alkyl > phenyl > primary alkyl), the furyl group would be expected to migrate, yielding 2-furyl isobutyrate.

Another class of relevant rearrangements involves the furan ring itself. For instance, the Perkin rearrangement describes the base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids, involving a ring contraction mechanism. nih.gov While not directly applicable to the starting material, it illustrates the types of skeletal reorganizations furan-containing structures can undergo.

Acid- and Base-Catalyzed Reactions

Both acids and bases can catalyze distinct reactions involving this compound.

Acid-Catalyzed Reactions: The furan ring is notoriously unstable in strong acidic conditions, leading to polymerization or ring-opening. mdpi.com The acid-catalyzed ring-opening of substituted furans can yield 1,4-dicarbonyl compounds. mdpi.com The presence of water and the type of acid can influence the reaction pathway, with some conditions favoring polymerization while others, particularly in alcoholic solvents, can suppress it. acs.org

Base-Catalyzed Reactions: As mentioned in section 3.2, bases can catalyze condensation reactions. Strong bases can deprotonate the α-carbon to the ketone, forming an enolate. This enolate can then react with various electrophiles. Aldol-type self-condensation is possible, though cross-condensation with a more reactive aldehyde or ketone is more common. researchgate.netosti.govmdpi.com The reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions can also lead to chalcone-like products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules like this compound. researchgate.netethernet.edu.et The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each atom within the molecule's framework. docbrown.infodocbrown.info

In the ¹H NMR spectrum of this compound, the protons on the furan ring would appear as distinct signals in the aromatic region. The proton at position 5 of the furan ring is expected to be a doublet of doublets, coupling with the protons at positions 3 and 4. stackexchange.com The protons at positions 3 and 4 would also appear as multiplets, with their chemical shifts influenced by the adjacent oxygen atom and the carbonyl group. The methine proton of the isobutyryl group would appear as a septet, split by the six equivalent protons of the two methyl groups. These two methyl groups would, in turn, appear as a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com The carbonyl carbon would exhibit a characteristic downfield chemical shift. The carbons of the furan ring would appear in the aromatic region, with the carbon attached to the oxygen atom showing a higher chemical shift. The methine and methyl carbons of the isobutyryl group would appear in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

| H3 (Furan) | 6.50 - 6.60 | - | dd |

| H4 (Furan) | 7.20 - 7.30 | - | dd |

| H5 (Furan) | 7.60 - 7.70 | - | dd |

| CH (isobutyryl) | 3.50 - 3.70 | 35 - 40 | septet |

| CH₃ (isobutyryl) | 1.10 - 1.20 | 18 - 20 | d |

| C=O | - | 188 - 192 | s |

| C2 (Furan) | - | 152 - 155 | s |

| C3 (Furan) | - | 112 - 114 | s |

| C4 (Furan) | - | 118 - 120 | s |

| C5 (Furan) | - | 147 - 149 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. This would unambiguously link the proton and carbon signals of the furan ring and the isobutyryl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For this compound, a NOESY experiment would show correlations between the methine proton of the isobutyryl group and the adjacent methyl protons, as well as correlations between the furan protons, confirming their relative positions on the ring.

Deuterium (B1214612) NMR for Isotopic Purity and Labeling Studies

Deuterium (²H) NMR spectroscopy is a valuable tool for studies involving isotopic labeling. wikipedia.org If this compound were synthesized with deuterium labels at specific positions, ²H NMR would be used to confirm the location and extent of deuteration. mdpi.com This is crucial for mechanistic studies or as internal standards in quantitative analysis. The natural abundance of deuterium is very low (0.016%), so a strong signal in the ²H NMR spectrum indicates successful isotopic enrichment. wikipedia.org

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com For this compound, GC-MS would be used to assess the purity of a sample. The gas chromatogram would show a single peak if the compound is pure, and the retention time of this peak can be used for identification purposes.

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would likely involve the loss of the isobutyryl group and fragmentation of the furan ring.

Interactive Data Table: Expected Mass Fragments in the GC-MS of this compound

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular ion) |

| 95 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 67 | [C₄H₃O]⁺ (Furan ring fragment) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

High-Resolution Mass Spectrometry (HRMS, FT-ICR MS, Orbitrap MS)

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Mass Spectrometry, provide extremely accurate mass measurements. thermofisher.comnih.govnih.gov This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. thermofisher.com For this compound (C₈H₁₀O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the definitive identification of the compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the furan ring, the carbonyl group, and the isopropyl group. Based on studies of furan and related ketones, the following characteristic bands are expected. globalresearchonline.netresearchgate.netekb.eg

C-H Stretching: Aromatic C-H stretching vibrations of the furan ring are anticipated in the 3100-3150 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the isopropyl methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (ketone) group stretching is expected in the region of 1660-1700 cm⁻¹. The conjugation with the furan ring typically shifts this band to a lower wavenumber compared to non-conjugated aliphatic ketones. researchgate.net

C=C Stretching: The stretching vibrations of the C=C double bonds within the furan ring will produce characteristic bands, typically in the 1500-1600 cm⁻¹ region. researchgate.net

Ring Vibrations: The skeletal vibrations of the furan ring, including C-O-C stretching, give rise to a series of bands in the fingerprint region, particularly around 1000-1250 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations of the furan ring are expected around 750-900 cm⁻¹. globalresearchonline.netresearchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference |

|---|---|---|---|---|

| 3100 - 3150 | C-H Stretch | Furan Ring | Medium | researchgate.net |

| 2850 - 3000 | C-H Stretch | Isopropyl Group | Medium-Strong | ekb.eg |

| 1660 - 1700 | C=O Stretch | Ketone (conjugated) | Strong | researchgate.net |

| 1500 - 1600 | C=C Stretch | Furan Ring | Medium-Strong | researchgate.net |

| 1000 - 1250 | Ring Skeletal/C-O Stretch | Furan Ring | Medium-Strong | researchgate.net |

| 750 - 900 | C-H Out-of-plane Bend | Furan Ring | Strong | globalresearchonline.netresearchgate.net |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the furan ring.

C=C Stretching: The C=C stretching vibrations of the furan ring are typically very intense in the Raman spectrum, appearing in a similar region to the FTIR bands (1500-1600 cm⁻¹). northwestern.edu

Ring Breathing Modes: Symmetric "breathing" vibrations of the furan ring are Raman active and provide a characteristic signature. globalresearchonline.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, typically around 3000-3200 cm⁻¹. northwestern.edu

C=O Stretching: The carbonyl stretch, while strong in the IR, is generally weaker in the Raman spectrum for ketones. ekb.eg

Studies on various α-mono-derivatives of furan have identified characteristic Raman frequencies that are indicative of the furan ring structure. oup.com High-resolution rotational Raman spectra have also been used to determine the precise structure of furan and its isotopologues. researchgate.net

Table 3: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference |

|---|---|---|---|---|

| 3000 - 3200 | C-H Stretch | Furan Ring & Isopropyl Group | Strong | northwestern.edu |

| 1500 - 1600 | C=C Stretch | Furan Ring | Very Strong | northwestern.edu |

| ~1460 | Ring Vibration | Furan Ring | Strong | oup.com |

| ~1390 | Ring Vibration | Furan Ring | Medium | oup.com |

| ~888 | Ring Breathing/Deformation | Furan Ring | Medium | oup.com |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical techniques like cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. The electrochemical behavior is influenced by both the furan ring and the ketone functional group.

Studies on furan have shown that it undergoes an irreversible oxidation at a relatively high positive potential. ut.ac.ir For example, at a glassy carbon electrode in a Britton-Robinson buffer solution (pH 5), furan shows a well-defined irreversible oxidation peak at approximately +1.44 V. ut.ac.ir The oxidation process is diffusion-controlled.

The presence of the electron-withdrawing isobutyryl group attached to the furan ring in this compound would be expected to make the furan ring more difficult to oxidize compared to unsubstituted furan. Therefore, the oxidation potential for the furan moiety in this compound is likely to be higher (more positive) than +1.44 V. The ketone group itself can be reduced at negative potentials, but this process is often complex and dependent on the electrode material and solvent system. mpg.de CV studies of furan-fused fullerene derivatives have also been conducted to understand their electrochemical properties, showing reversible reduction peaks. nih.gov A cyclic voltammogram of this compound would provide valuable data on its HOMO/LUMO energy levels and its susceptibility to oxidation or reduction. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatography is the cornerstone for the separation, purification, and quantitative analysis of this compound from various matrices.

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile furan derivatives. uliege.be Due to its volatility, this compound is well-suited for GC analysis. For complex matrices like food, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract and concentrate volatile compounds prior to GC-MS analysis. mdpi.comnih.govrestek.com A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically effective for separating furan derivatives. mdpi.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the analysis and purification of less volatile or thermally labile furan derivatives. dgaequipment.com A reliable SPE-HPLC-DAD (Diode Array Detector) method has been developed for the simultaneous separation and quantification of various furan derivatives in beverages. nih.gov Typically, a reversed-phase C18 column is used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. nih.govacs.org Liquid chromatography has also been employed for the preparative purification of furfural derivatives using a silicate-based stationary phase and an organic acid mobile phase, which is advantageous for preventing thermal decomposition. google.com

Table 4: Chromatographic Methods for the Analysis of Furan Ketones

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | HP-5MS (5% Phenyl-Methylpolysiloxane) | Helium | Mass Spectrometer (MS) | Quantitative analysis in food matrices. | mdpi.comresearchgate.netresearchgate.net |

| HS-SPME-GC-MS | CAR/PDMS fiber; Rxi-624Sil MS column | Helium | Mass Spectrometer (MS) | Trace analysis of volatiles in food. | nih.govrestek.com |

| HPLC-DAD | Reversed-Phase C18 | Water/Acetonitrile Gradient | Diode Array Detector (DAD) | Separation and quantification in beverages. | nih.gov |

| Preparative LC | Silicate-based material | Organic Acid (e.g., Acetic Acid) | Fraction Collector | Purification of furfural derivatives. | google.com |

Computational and Theoretical Investigations of 1 Furan 2 Yl 2 Methylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of a compound. These calculations solve the Schrödinger equation for a molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.comphyschemres.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. DFT methods are known for providing a good balance between accuracy and computational cost. physchemres.org

For a molecule like 1-(Furan-2-yl)-2-methylpropan-1-one, a common DFT approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netacadpubl.eu This functional combines the accuracy of Hartree-Fock theory with the efficiencies of local and gradient-corrected density functionals. Such calculations are instrumental in optimizing the molecular geometry to find its most stable conformation and in calculating various electronic properties. nih.govaimspress.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals in the molecule. The selection of an appropriate basis set is a critical step in obtaining reliable computational results.

For organic molecules like this compound, Pople-style basis sets are commonly employed. A typical choice would be the 6-31G(d,p) or the more extensive 6-311+G(d,p) basis set. acadpubl.euaimspress.comresearchgate.net The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions. The choice of basis set represents a trade-off between computational cost and accuracy.

Table 1: Representative Basis Sets in Computational Chemistry This table provides an illustrative overview of common basis sets and their typical applications. The choice of basis set would be tailored to the specific properties being investigated for this compound.

| Basis Set | Description | Typical Application |

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Low-cost, preliminary calculations. |

| 6-31G(d) | Split-valence basis set with d-polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for a wide range of molecules. |

| 6-311G(d,p) | Triple-split valence basis set with polarization functions on heavy and hydrogen atoms. | Higher accuracy geometry and energy calculations. aimspress.com |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy calculations where electron correlation is critical. |

| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Systems where anions or weak interactions are important; highly accurate energies. researchgate.net |

Electronic Structure Analysis

Following the geometry optimization, a detailed analysis of the electronic structure provides insights into the molecule's reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comchalcogen.ronih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. aimspress.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps to understand the intramolecular charge transfer that can occur within this compound, for instance, from the electron-rich furan (B31954) ring to the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows hypothetical data that would be obtained from a DFT calculation on this compound to illustrate the concept.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| E(LUMO) | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stability of a molecule. acadpubl.eunih.gov It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds.

For this compound, NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pair electrons on the furan's oxygen atom and the π* antibonding orbitals of the furan ring or the carbonyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. Larger E(2) values indicate stronger interactions and greater molecular stability. acadpubl.eu

Table 3: Illustrative NBO Analysis for Key Interactions This table presents hypothetical donor-acceptor interactions and their stabilization energies (E(2)) that could be identified in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O_furan) | π* (C=C_furan) | 20.5 | Lone Pair -> Antibonding π (Resonance) |

| π (C=C_furan) | π* (C=O_carbonyl) | 5.2 | π -> Antibonding π (Conjugation) |

| σ (C-H_methyl) | σ* (C-C_isopropyl) | 1.8 | σ -> Antibonding σ (Hyperconjugation) |

| LP (O_carbonyl) | π* (C-C_furan) | 2.5 | Lone Pair -> Antibonding π (Resonance) |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. aimspress.comchalcogen.roresearchgate.net It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. aimspress.comresearchgate.net The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a prime site for electrophilic attack. The hydrogen atoms of the furan ring and the isopropyl group would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Table 4: Interpretation of MEP Map Regions This table summarizes the expected electrostatic potential regions for this compound and their chemical interpretation.

| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |

| Carbonyl Oxygen | Red | Negative | Site for electrophilic attack |

| Furan Ring (π-system) | Yellow/Green | Intermediate Negative | Susceptible to electrophiles |

| Furan Ring Hydrogens | Blue/Light Blue | Positive | Site for nucleophilic interaction |

| Isopropyl Hydrogens | Light Blue | Slightly Positive | Weakly susceptible to nucleophiles |

Reaction Mechanism Prediction and Energy Profile Determination

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. ufl.edu For furan derivatives like this compound, theoretical investigations can predict the most likely reaction pathways and determine the energy changes that occur throughout a reaction. These studies are crucial for understanding reaction feasibility, kinetics, and thermodynamics. ufl.edursc.org

A common approach involves using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a reaction. ufl.edu This allows for the identification of transition states (TS), which are the highest energy points along the reaction coordinate, and intermediates. The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate.

For instance, in the gas-phase oxidation of furan initiated by a hydroxyl (HO) radical, a complex reaction mechanism has been elucidated through high-level theoretical methods. researchgate.net The process begins with the formation of a pre-reactive hydrogen-bonded complex, followed by the addition of the HO radical to the furan ring to form 2-HO-adducts and 3-HO-adducts. researchgate.net The transition state for the formation of the 2-HO-adduct is calculated to be more stable than the initial reactants. researchgate.net

While specific reaction mechanism predictions for this compound are not extensively detailed in the provided results, the principles of computational analysis of furan derivatives can be applied. For example, in the synthesis of related furan compounds, computational analysis has been used to understand reaction sequences, such as the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. mdpi.com

The energy profile of a reaction provides a visual representation of the energy changes as reactants are converted to products. It plots the potential energy of the system against the reaction coordinate. Key features of an energy profile include the relative energies of reactants, products, intermediates, and transition states.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of a Furan Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts:

Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. idc-online.comnih.gov DFT methods, often in combination with specific functionals developed for NMR predictions, can provide calculated chemical shifts that correlate well with experimental data. idc-online.comresearchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, for example, by using the Polarizable Continuum Model (PCM). idc-online.com Machine learning approaches are also emerging as powerful tools for high-accuracy prediction of NMR chemical shifts. nih.gov

For furan derivatives, substituent chemical shifts (SCS) can be used to estimate the chemical shifts of the furan ring protons and carbons. stenutz.eu The position of substituents on the furan ring significantly influences the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Furan

| Atom | Predicted Chemical Shift (ppm) |

| C2/C5 | 142.7 |

| C3/C4 | 109.6 |

Source: Based on general literature values for furan.

Vibrational Frequencies:

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. researchgate.netopenaccesspub.orgyoutube.com These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netopenaccesspub.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. youtube.com

A complete assignment of the IR and Raman spectra of furan and its derivatives has been achieved by combining DFT calculations with methodologies like the scaled quantum mechanics force field (SQMFF). researchgate.net For a non-linear molecule with N atoms, there are (3N-6) fundamental vibrations. openaccesspub.org For a molecule like (E)-N′-(furan-2-ylmethylene)nicotinohydrazide, which contains 25 atoms, 69 normal modes of vibration are possible. openaccesspub.org

Table 3: Calculated Vibrational Frequencies for Furan

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3100 - 3200 |

| Ring stretch | 1500 - 1600 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 750 - 1000 |

Source: Based on general literature values for furan and its derivatives. openaccesspub.org

Molecular Modeling for Conformational Analysis

Molecular modeling is a key tool for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Understanding the conformational preferences of a molecule is crucial as it can influence its physical, chemical, and biological properties. ijpsr.com

For molecules with flexible side chains, such as the 2-methylpropan-1-one group in this compound, multiple conformations are possible. Quantum-chemical calculations, particularly using DFT methods, can be employed to explore the potential energy surface associated with the rotation of these side chains. researchgate.net These calculations can identify the most stable conformers (energy minima) and the energy barriers between them. researchgate.netresearchgate.net

For example, a conformational analysis of khellinone (B1209502) and visnaginone, which are benzo[b]furan derivatives, revealed the existence of stable conformers arising from the rotation of a methoxy (B1213986) group. researchgate.net The most stable conformation in the gas phase was found to be consistent with the molecule's structure in the solid state. researchgate.net Similarly, studies on 2-vinyl furan have shown that the trans conformer is the most stable. uliege.be

The conformational analysis of this compound would involve rotating the bonds connecting the furan ring to the carbonyl group and the carbonyl group to the isopropyl group to identify the lowest energy conformations.

Table 4: Relative Energies of Hypothetical Conformers of a Furan Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (trans) | 180 | 0.0 |

| 2 (gauche) | 60 | 1.5 |

| 3 (cis) | 0 | 3.2 |

Applications of 1 Furan 2 Yl 2 Methylpropan 1 One in Organic Synthesis and Advanced Materials

Role as a Versatile Synthetic Building Block

As a synthetic building block, 1-(Furan-2-yl)-2-methylpropan-1-one offers two primary sites for chemical modification: the furan (B31954) ring and the carbonyl group. This duality allows it to serve as a versatile intermediate in the synthesis of more complex molecules.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, typically at the C5 position (the carbon adjacent to the oxygen and opposite the acyl group). youtube.com Furthermore, the diene character of the furan ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures. youtube.com

The ketone functional group can undergo a wide array of classic carbonyl reactions. These include:

Reduction: The carbonyl can be reduced to a secondary alcohol, yielding 1-(furan-2-yl)-2-methylpropan-1-ol, using reducing agents like sodium borohydride (B1222165).

Oxidation: While the ketone itself is resistant to oxidation, the adjacent alpha-hydrogen offers a site for reactions.

Condensation Reactions: The ketone can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives, which are key intermediates in the synthesis of nitrogen-containing heterocycles.

The reactivity of related furan ketones underscores this potential. For instance, other 2-(oxoalkyl)furans have been synthesized via Michael addition and subsequently used in further transformations. mdpi.com The combination of these reactive sites makes this compound a potentially valuable starting material for constructing a diverse range of organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Furan Ring Reactions | ||

| Electrophilic Halogenation | NBS, CCl₄ | 5-Bromo-1-(furan-2-yl)-2-methylpropan-1-one |

| Diels-Alder Cycloaddition | Maleic anhydride (B1165640), Heat | Polycyclic lactone adduct |

| Ketone Group Reactions | ||

| Reduction | NaBH₄, MeOH | 1-(Furan-2-yl)-2-methylpropan-1-ol |

| Grignard Reaction | CH₃MgBr, Et₂O | 2-(Furan-2-yl)-3-methylbutan-2-ol |

| Wittig Reaction | Ph₃P=CH₂, THF | 1-(Furan-2-yl)-2-methyl-1-propene |

Note: The products listed are predicted based on the known reactivity of furan and ketone functionalities. Specific reaction conditions may need optimization.

Precursor in the Synthesis of Complex Heterocyclic Systems

The furan nucleus is a cornerstone in the synthesis of other heterocyclic systems. It can be viewed as a masked 1,4-dicarbonyl compound, a feature exploited in the Paal-Knorr synthesis of pyrroles and thiophenes. youtube.comorganic-chemistry.org By treating a furan derivative with an amine or a sulfurizing agent under acidic conditions, the furan ring can be opened and re-closed to form a five-membered ring with a different heteroatom.

Furthermore, the combination of the furan ring and the adjacent ketone in this compound provides a powerful synthon for building fused and polyheterocyclic systems. researchgate.net For example, condensation of the ketone with reagents containing a hydrazine (B178648) moiety can lead to the formation of pyridazine-fused systems.

Research on structurally related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has shown that the furan ring can undergo oxidative dearomatization to form 2-ene-1,4,7-triones, which then cyclize to yield substituted prop-2-en-1-ones. mdpi.com This type of transformation highlights the potential of the furan moiety within 2-acylfurans to act as a latent linear system that can be unmasked and cyclized to generate new molecular frameworks.

Table 2: Examples of Heterocyclic Systems from Furan Precursors

| Furan Precursor Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2,5-Dialkoxy-2,5-dihydrofurans | Primary amine, Acid | Pyrrole | youtube.com |

| 1,4-Dicarbonyl compound (from furan) | P₄S₁₀ | Thiophene | youtube.com |

| 3-(Furan-2-yl)propan-1-ones | m-CPBA, then TFA | Substituted Prop-2-en-1-ones | mdpi.com |

Utility in the Development of Functional Materials and Specialty Chemicals

Furan and its derivatives, often sourced from renewable lignocellulosic biomass, are recognized as valuable "green" building blocks for materials science. researchgate.netijabbr.com The furan ring can be incorporated into polymer backbones to create bio-based resins and lacquers. ijabbr.com While not specifically documented for this compound, its structure is amenable to polymerization reactions, potentially through reactions involving the furan ring or by transforming the ketone into a polymerizable group.

The development of novel functional materials from furan-based precursors is an active area of research. For instance, studies have focused on synthesizing conjugated furan compounds for applications in organic electronics. ntu.edu.sg Similarly, other furan ketones have been used as precursors to create larger, functional molecules. A notable example is the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, a chalcone-like molecule derived from 5-hydroxymethylfurfural (B1680220) (HMF), which itself is a key bio-based platform chemical. mdpi.com Such compounds are investigated for their potential biological activities and as advanced chemical intermediates. mdpi.com

In the realm of specialty chemicals, furan derivatives are used in agrochemicals and pharmaceuticals. ijabbr.com The structural motif of this compound could serve as a scaffold for new active ingredients. For example, silica (B1680970) gel functionalized with a 1-(furan-2-yl) imine has been synthesized and used as a chelating sorbent for removing heavy metal ions from aqueous solutions, demonstrating a utility in environmental applications. researchgate.net

Exploration in Coordination Chemistry as a Ligand

The structure of this compound contains two potential donor atoms for coordinating with metal ions: the oxygen of the carbonyl group and the oxygen within the furan ring. This allows it to potentially act as a chelating ligand, forming stable complexes with various metals. The coordination can significantly alter the electronic properties and reactivity of both the organic molecule and the metal center.

While specific studies on the coordination complexes of this compound are not prominent, research on analogous systems provides insight into its potential behavior. For example, complexes of Zinc(II) and Cadmium(II) have been synthesized with 1-(furan-2-ylmethylene)urea, where coordination involves the furan ring oxygen and the carbonyl group oxygen. bioinfopublication.org Such complexes are of interest for their potential applications in functional materials, catalysis, and as luminescent probes. bioinfopublication.org The formation of a stable five-membered chelate ring is often a driving force for this type of coordination.

Table 3: Potential Coordination Properties of this compound

| Property | Description |

|---|---|

| Potential Donor Atoms | Carbonyl Oxygen (O=C), Furan Ring Oxygen (-O-) |

| Potential Ligand Type | Monodentate (via carbonyl O) or Bidentate (chelating) |

| Potential Metal Partners | Transition metals (e.g., Cu(II), Zn(II), Cd(II)), Lanthanides |

| Potential Applications of Complexes | Catalysis, Luminescent materials, Antimicrobial agents |

The study of such metal complexes helps in understanding fundamental aspects of coordination chemistry and can lead to the development of new materials with tailored electronic, magnetic, or catalytic properties.

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive review of available scientific literature, no specific data was found regarding the biological and mechanistic insights of the chemical compound this compound.

Extensive searches were conducted to locate in vitro and in silico studies detailing the antimicrobial and antiproliferative activities of this specific furan-2-yl ketone. However, the search yielded no results for this compound within the specified biological contexts.

Therefore, it is not possible to provide an article with the requested detailed sections on its evaluation against bacterial strains such as Escherichia coli, Bacillus subtilis, and Micrococcus luteus, or fungal strains like Fusarium oxysporum. Furthermore, no information was found concerning its structure-activity relationship (SAR) for antimicrobial efficacy.

Similarly, there is no available research on the antiproliferative effects of this compound on human tumor cell lines like HeLa or SW620. Consequently, data on its potential molecular targets and influence on downstream signaling pathways, including PTEN, PI3K/Akt, and Wnt/β-catenin, is non-existent in the public domain.

While research exists for other related furan derivatives and their various biological activities, the strict focus on this compound as per the instructions prevents the inclusion of that data. The creation of data tables and detailed research findings for the specified compound is not feasible due to the absence of primary research studies.

Biological Activity and Mechanistic Insights of Furan 2 Yl Ketones in Vitro and in Silico Focus

Computational Drug Discovery Approaches

Computational methods are essential in modern drug discovery for predicting the potential of a molecule to be a successful drug. These in silico techniques assess how a compound might interact with biological targets and its likely pharmacokinetic profile.

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is widely used to predict the binding affinity and mode of action of a potential drug candidate against a specific protein target. jbcpm.com The process involves placing the ligand (in this case, a furan (B31954) derivative) into the binding site of a receptor and evaluating the interaction energy. ijper.org

While specific docking studies for 1-(Furan-2-yl)-2-methylpropan-1-one are not extensively documented in publicly available literature, research on similar furan-containing molecules demonstrates their potential to interact with various biological targets. For instance, novel furan-azetidinone hybrids have been studied as potential inhibitors of E. coli enzymes like enoyl reductase. ijper.org In such studies, the furan moiety can participate in key interactions, such as pi-pi stacking, with amino acid residues like tyrosine and phenylalanine within the enzyme's active site. ijper.org The docking score, a measure of binding affinity, helps rank compounds, with more negative scores indicating stronger predicted binding. researchgate.netresearchgate.net

Table 1: Example Molecular Docking Scores for Furan Derivatives against Various Targets

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Furan-azetidinone Hybrids | Enoyl Reductase (E. coli) | 1C14 | Promising results reported | ijper.org |

| Furan-2-yl(1H-indol-3-yl) methanone | Tyrosine Kinase Receptor | Not Specified | -7.5 | researchgate.netresearchgate.net |

| 7H-Furo[3,2-g]chromen-7-one | Tyrosine Kinase Receptor | Not Specified | -7.3 | researchgate.netresearchgate.net |

This table presents data for structurally related furan compounds to illustrate the application of molecular docking, as specific data for this compound is not available.

In Silico Drug-Likeness and ADMET Prediction

Beyond target binding, computational tools are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. arxiv.org

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov ADMET prediction platforms like AdmetSAR and others can forecast a wide range of parameters, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for mutagenicity. nih.govresearchgate.net

For a molecule like this compound, in silico tools would predict its oral bioavailability, metabolic stability, and potential for causing adverse effects. While specific predictions for this compound require running it through the relevant software, general expectations for small furan-containing molecules suggest they often have good absorption characteristics due to their relatively low molecular weight and moderate lipophilicity. nih.gov However, the furan ring itself is a structural alert for toxicity, primarily due to its metabolic activation. nih.gov

Table 2: Key ADMET Parameters Predicted In Silico

| Parameter | Description | Importance |

| A bsorption | Human intestinal absorption, Caco-2 permeability | Predicts oral bioavailability |

| D istribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the compound goes in the body |

| M etabolism | CYP450 substrate/inhibitor (e.g., 2D6, 3A4) | Predicts drug-drug interactions and metabolic clearance |

| E xcretion | Renal clearance | Predicts how the compound is eliminated |

| T oxicity | AMES test mutagenicity, Carcinogenicity, Hepatotoxicity | Predicts potential for harmful effects |

Mechanisms of Biotransformation and Reactive Metabolite Formation

The biological effects of many furan-containing compounds are intrinsically linked to their metabolism. The furan ring, while seemingly stable, is susceptible to metabolic activation into highly reactive species. nih.govnih.gov

Cytochrome P450-Catalyzed Oxidation of Furan Ring

The primary route of metabolic activation for furans is oxidation by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1. nih.govnih.gov This enzymatic reaction transforms the furan ring into a reactive electrophilic intermediate. nih.gov The oxidation of the parent compound, furan, results in the formation of a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. nih.govacs.orgnih.gov This metabolite is considered a key mediator of furan's toxicity. nih.gov For substituted furans, like this compound, the oxidation is also expected to occur on the furan ring, leading to a corresponding reactive enedione or epoxide intermediate. nih.govnih.gov

The presence of substituents on the furan ring can influence the rate of metabolism and the specific nature of the reactive metabolite formed. nih.gov

Electrophilic Intermediate Generation and Cellular Nucleophile Adducts

The electrophilic intermediates generated from P450-catalyzed oxidation are highly reactive towards cellular nucleophiles. nih.gov The primary product of furan oxidation, cis-2-butene-1,4-dial, readily reacts with the sulfhydryl group of glutathione (B108866) (GSH), amino acids in proteins, and the nitrogen atoms in DNA bases. nih.govnih.gov

The reaction with glutathione is a critical pathway that can lead to detoxification, but it can also deplete cellular GSH stores, leading to oxidative stress. The covalent binding of these reactive metabolites to functional proteins can impair their activity, leading to cytotoxicity and organ damage, particularly in the liver where CYP enzyme concentrations are high. nih.gov

Genotoxicity Mechanisms (DNA Damage, Mutagenesis)

A significant concern with furan-containing compounds is their potential for genotoxicity. The reactive metabolites generated during biotransformation can covalently bind to DNA, forming DNA adducts. nih.govacs.orgresearchgate.net These adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, which is a key step in the initiation of carcinogenesis. researchgate.netnih.gov